2H-Indeno[5,6-D][1,2]oxazole
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Overview
Description
2H-Indeno[5,6-D][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indeno[5,6-D][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction conditions often require room temperature and can be performed in a flow system to enhance efficiency and safety.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and scalable reagents to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indeno[5,6-D][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Reducing Agents: Specific reducing agents depending on the desired transformation.
Substitution Reagents: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines typically yields oxazoles .
Scientific Research Applications
2H-Indeno[5,6-D][1,2]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Indeno[5,6-D][1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives are known to interact with enzymes and receptors through non-covalent interactions, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2H-Indeno[5,6-D][1,2]oxazole can be compared with other similar compounds, such as:
Properties
CAS No. |
40554-61-8 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-cyclopenta[f][1,2]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1-6,11H |
InChI Key |
UZFQIZMNGBWTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CNOC3=CC2=C1 |
Origin of Product |
United States |
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